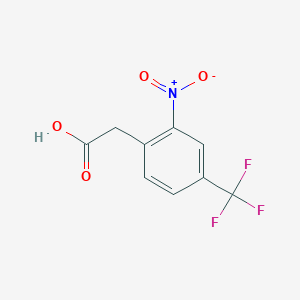

2-Nitro-4-(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound 2-Nitro-4-(trifluoromethyl)phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Nitro-4-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDZAZPWJFTDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169629 | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-91-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitro-4-trifluorobenzyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Nitro-4-(trifluoromethyl)phenylacetic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and potential biological activity.

| Property | Value | Source |

| IUPAC Name | 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid | N/A |

| CAS Number | 1735-91-7 | |

| Molecular Formula | C₉H₆F₃NO₄ | |

| Molecular Weight | 249.15 g/mol | |

| Physical Form | Solid | |

| Melting Point | 144-146 °C | |

| Boiling Point | 323.9 °C at 760 mmHg | |

| Solubility | Data not available in search results. Phenylacetic acid is slightly soluble in water and soluble in oils, ethanol, ethyl ether, and carbon disulfide. | [1] |

| pKa | Data not available in search results. |

Spectroscopic Data

Experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for 2-Nitro-4-(trifluoromethyl)phenylacetic acid were not available in the performed search. The provided search results contained spectral information for similar but distinct compounds.

Synthesis and Purification

A general method for the synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid and its derivatives is described in patent literature.[2][3] The synthesis proceeds through a multi-step process, which is outlined below.

Experimental Protocol: General Synthesis

Step 1: Nitration of 4-substituted Halogenobenzene A 4-substituted halogenobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent to yield 2-X-5-substituted-nitrobenzene (where X is a halogen).[3]

Step 2: Substitution Reaction The resulting nitrobenzene derivative undergoes a substitution reaction with an excess of methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions.[3]

Step 3: Cyanation The product from the previous step is reacted with excess concentrated hydrochloric acid to yield 2-nitro-4-substituted benzyl cyanide.[3]

Step 4: Hydrolysis The final step involves the hydrolysis of the benzyl cyanide derivative in a strong acid or strong alkaline aqueous solution to produce 2-nitro-4-substituted phenylacetic acid.[3]

Purification: Purification of the final product can be achieved through recrystallization.[4] The crude solid is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purified crystals. The choice of solvent will depend on the solubility of the compound at different temperatures.

Synthesis Workflow

Caption: General synthesis workflow for 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Potential Biological Activity

Research suggests that phenylacetic acid derivatives possess a range of biological activities. While specific studies on 2-Nitro-4-(trifluoromethyl)phenylacetic acid are limited, related compounds have shown potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Phenylacetic acid isolated from Bacillus megaterium has demonstrated antibacterial activity against Agrobacterium tumefaciens.[5] The proposed mechanism involves the disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.[5] The antimicrobial effects of phenolic compounds are often attributed to their ability to disrupt the bacterial cell wall and membrane.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of various phytochemicals are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.[7] A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression.[7]

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway through which a phenylacetic acid derivative might exert anti-inflammatory effects. Note: This is a hypothetical pathway based on known anti-inflammatory mechanisms and has not been experimentally validated for 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Caption: Hypothetical anti-inflammatory signaling pathway.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar chemical compounds include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.

Conclusion

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a compound of interest for its potential applications in drug discovery, particularly in the areas of antimicrobial and anti-inflammatory research. While general synthetic methods are available, a significant lack of publicly available experimental data, especially spectroscopic information, highlights the need for further characterization of this molecule to fully elucidate its chemical and biological properties. This guide provides a foundational understanding of the compound based on the currently available information and serves as a starting point for future research endeavors.

References

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum [chemicalbook.com]

- 5. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its potential as a building block for more complex molecules. Its physical properties are fundamental to its handling, reactivity, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including experimental methodologies for their determination.

Core Physical Characteristics

The fundamental physical properties of 2-Nitro-4-(trifluoromethyl)phenylacetic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 249.15 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 144-146 °C | --INVALID-LINK-- |

| Boiling Point | 323.9 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physical constants are crucial for reproducibility and validation of data. Below are standard experimental protocols that can be employed to measure the physical characteristics of 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

An In-depth Technical Guide to CAS Number 1735-91-7: 2-Nitro-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the compound with CAS number 1735-91-7, identified as 2-Nitro-4-(trifluoromethyl)phenylacetic acid. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on the compound's characteristics and methodologies for its synthesis.

Chemical and Physical Properties

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 1735-91-7 | |

| Molecular Formula | C₉H₆F₃NO₄ | |

| Molecular Weight | 249.15 g/mol | |

| Melting Point | 144-146 °C | [1] |

| Boiling Point | 323.9 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% (typical) | [1] |

| InChI Key | DUDZAZPWJFTDPV-UHFFFAOYSA-N | [1] |

Synthesis

A general method for the synthesis of 2-nitro-4-substituted phenylacetic acids, including the trifluoromethyl derivative, has been described in the patent literature.[2][3] The process involves the nitration of a substituted halogenobenzene, followed by substitution with a cyanoacetate derivative, and subsequent hydrolysis to yield the final phenylacetic acid product.

Experimental Protocol: General Synthesis

The following protocol is a generalized procedure based on patent literature and may require optimization for specific laboratory conditions.

Step 1: Nitration of 4-substituted Halogenobenzene A 4-substituted halogenobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent to yield 2-X-5-substituted-nitrobenzene (where X is a halogen).[2][3]

Step 2: Substitution Reaction The resulting 2-X-5-substituted-nitrobenzene is reacted with an excess of methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions. This is followed by a reaction with excess concentrated hydrochloric acid to produce 2-nitro-4-substituted benzyl cyanide.[2][3]

Step 3: Hydrolysis The 2-nitro-4-substituted benzyl cyanide is then hydrolyzed in a strong acidic or alkaline aqueous solution to yield the final product, 2-nitro-4-substituted phenylacetic acid.[2][3]

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for 2-Nitro-4-(trifluoromethyl)phenylacetic Acid.

Potential Biological Activities and Uses

While specific, in-depth studies on the biological activity of 2-Nitro-4-(trifluoromethyl)phenylacetic acid are limited in publicly available literature, preliminary information suggests potential applications in the following areas:

-

Antimicrobial Activity: This class of compounds has been suggested to possess antimicrobial properties.[4][5]

-

Anti-inflammatory Activity: There are indications that it may exhibit anti-inflammatory effects.[6][7][8][9][10]

-

Neurological Activity: It has been proposed that compounds with this structure may interact with trigeminal nerves, suggesting a potential role in pain management.[11][12][13][14][15]

Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound.

Generic Experimental Protocols for Activity Screening

For researchers interested in investigating the biological activities of this compound, the following are general protocols that can be adapted.

Antimicrobial Activity Screening (Agar Well Diffusion Method) [16]

-

Prepare a standardized inoculum of the target microorganism.

-

Spread the inoculum evenly over the surface of an appropriate agar medium.

-

Create wells in the agar using a sterile borer.

-

Add a known concentration of 2-Nitro-4-(trifluoromethyl)phenylacetic acid (dissolved in a suitable solvent) to the wells.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around the wells to assess antimicrobial activity.

Anti-inflammatory Activity Screening (Cell-based NF-κB Reporter Assay) [7]

-

Culture a suitable reporter cell line (e.g., HEK293 with an NF-κB reporter construct) in a 96-well plate.

-

Pre-treat the cells with varying concentrations of 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

-

Induce an inflammatory response by adding an agonist such as TNF-α.

-

After incubation, measure the reporter gene activity (e.g., luciferase) to quantify the inhibition of NF-κB activation.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a related compound, 2-(Trifluoromethyl)phenylacetic acid, would be expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety.[17] The chemical shifts and splitting patterns would be influenced by the positions of the substituents on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of a phenylacetic acid derivative would typically exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).

-

C-H stretching from the aromatic ring and the methylene group.

-

Bands corresponding to the C-F and N-O stretches from the trifluoromethyl and nitro groups, respectively.[18][19][20]

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (249.15 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.[21][22]

Safety and Handling

2-Nitro-4-(trifluoromethyl)phenylacetic acid is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Nitro-4-(trifluoromethyl)phenylacetic acid (CAS 1735-91-7) is a chemical compound with potential for further investigation in the fields of antimicrobial, anti-inflammatory, and neurological research. This guide provides a summary of its known properties and a general synthesis protocol. However, a notable lack of detailed, publicly available experimental data on its biological activities and analytical characterization underscores the opportunity for novel research in these areas. Researchers are encouraged to use the information provided as a foundation for their own in-depth studies to unlock the full potential of this compound.

References

- 1. 2-Nitro-4-(trifluoromethyl)phenylacetic acid | 1735-91-7 [sigmaaldrich.com]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 4. Assessment of antimicrobial activity [protocols.io]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]

- 10. Phytochemical Profiling and Anti-Inflammatory Activity of Rubus parvifolius Leaf Extract in an Atopic Dermatitis Model [mdpi.com]

- 11. Trigeminal nerve stimulation triggers oral mast cell activation and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the NRF2 transcriptional network as a therapeutic target for trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced pain relief with guanfacine as an adjuvant for trigeminal nerve blocks: insights from a PheWAS-guided randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topiramate in trigeminal neuralgia: a randomized, placebo-controlled multiple crossover pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Up-regulation of TNF-α Maintains Trigeminal Neuralgia by Modulating MAPKs Phosphorylation and BKCa Channels in Trigeminal Nucleus Caudalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR [m.chemicalbook.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. Benzeneacetic acid [webbook.nist.gov]

- 20. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4-Hydroxybenzeneacetic acid, 2TMS derivative [webbook.nist.gov]

Technical Guide: 2-Nitro-4-(trifluoromethyl)phenylacetic acid - Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for 2-Nitro-4-(trifluoromethyl)phenylacetic acid. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. The presence of both a nitro group and a trifluoromethyl group on the aromatic ring significantly influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)phenylacetic acid

| Property | Value | Reference |

| CAS Number | 1735-91-7 | [1] |

| Molecular Formula | C₉H₆F₃NO₄ | [1] |

| Molecular Weight | 249.15 g/mol | [1] |

| Melting Point | 144-146 °C | [1] |

| Boiling Point | 323.9 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% (typical) | [1] |

Synthesis Pathway

A plausible and efficient multi-step synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid is outlined below. The synthesis commences with the nitration of 4-chloro-1-(trifluoromethyl)benzene, followed by a cyanation reaction to introduce the acetonitrile moiety, and concludes with the hydrolysis of the nitrile to the desired carboxylic acid.[2]

Figure 1: Overall synthesis workflow for 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Step 1: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

Reaction: 4-Chloro-1-(trifluoromethyl)benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (50 mL) is prepared and cooled to 0-5 °C in an ice bath.

-

4-Chloro-1-(trifluoromethyl)benzene (20 g, 0.11 mol) is added dropwise to the stirred acid mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction mixture is then carefully poured onto crushed ice (200 g).

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford 1-Chloro-2-nitro-4-(trifluoromethyl)benzene as a solid.

Table 2: Quantitative Data for 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

| Property | Value |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol |

| Typical Yield | 85-90% |

| Melting Point | 34-36 °C |

Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl cyanide

Reaction: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is reacted with ethyl cyanoacetate in the presence of a base, followed by treatment with hydrochloric acid to yield 2-Nitro-4-(trifluoromethyl)benzyl cyanide.[2]

Protocol:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

Ethyl cyanoacetate (11.3 g, 0.1 mol) is added to the sodium ethoxide solution.

-

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (22.5 g, 0.1 mol) dissolved in ethanol (20 mL) is then added, and the mixture is heated to reflux for 4-6 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

Concentrated hydrochloric acid (50 mL) is added to the residue, and the mixture is heated to reflux for 2 hours.

-

The mixture is cooled and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-Nitro-4-(trifluoromethyl)benzyl cyanide.

Table 3: Quantitative Data for 2-Nitro-4-(trifluoromethyl)benzyl cyanide

| Property | Value |

| Molecular Formula | C₉H₄F₃N₂O₂ |

| Molecular Weight | 230.14 g/mol |

| Typical Yield | 70-80% |

Step 3: Synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid

Reaction: 2-Nitro-4-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic conditions to produce 2-Nitro-4-(trifluoromethyl)phenylacetic acid.[2]

Protocol:

-

A mixture of 2-Nitro-4-(trifluoromethyl)benzyl cyanide (23 g, 0.1 mol), concentrated sulfuric acid (50 mL), and water (50 mL) is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature and poured onto crushed ice (200 g).

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from an ethanol/water mixture to yield 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Spectroscopic Data (Predicted)

Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |

| Aromatic-H | 7.5 - 8.2 (m, 3H) | C=O | ~175 |

| -CH₂- | ~3.8 (s, 2H) | Aromatic-C | 120 - 150 |

| -COOH | >10 (br s, 1H) | -CF₃ | ~123 (q) |

| -CH₂- | ~40 |

Table 5: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| N-O (Nitro) | 1510-1560 and 1345-1385 |

| C-F (Trifluoromethyl) | 1100-1200 |

Logical Relationships in Synthesis

The synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid follows a logical progression of functional group transformations on the aromatic ring.

Figure 2: Logical progression of the synthetic strategy.

References

The Emerging Therapeutic Potential of Nitrophenylacetic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylacetic acids (NPAs) and their derivatives represent a class of organic compounds with a growing body of evidence supporting their potential as biologically active agents. The presence of the nitro group and the phenylacetic acid scaffold provides a unique chemical framework for the development of novel therapeutics. This technical guide offers an in-depth overview of the current understanding of the biological activities of NPAs, with a focus on their antitumor, antimicrobial, and anti-inflammatory properties. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action to facilitate further research and drug development in this promising area.

Core Biological Activities

The primary biological activities attributed to nitrophenylacetic acid derivatives are concentrated in three main areas: antitumor, anti-inflammatory, and antimicrobial. While the parent compounds (2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid) are primarily utilized as precursors in organic synthesis, their derivatives have shown significant therapeutic potential.

Antitumor Activity

Derivatives of nitrophenylacetic acid have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key cellular processes required for tumor growth.

Anti-inflammatory Activity

Certain nitrophenylacetic acid derivatives exhibit potent anti-inflammatory properties. A proposed mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Antimicrobial Activity

The antimicrobial potential of nitrophenylacetic acid derivatives has also been explored. The nitroaromatic structure is a key feature in many established antimicrobial agents, and it is believed that these compounds may act by disrupting microbial cellular processes.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of various nitrophenylacetic acid derivatives. It is important to note that there is limited publicly available data on the direct biological activity of the parent nitrophenylacetic acids.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] | |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] | |

| Thiazolidinone Derivatives | 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid | MCF-7 (Breast Cancer) | 5.54 | [2] |

| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid | MDA-MB-231 (Breast Cancer) | 8.01 | [2] | |

| 3-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Cell Line Panel (Mean) | 1.57 | [3] | |

| Table 1: Anticancer Activity of Nitrophenylacetic Acid Derivatives |

| Derivative Class | Compound | Assay | IC50 (µM) | Reference |

| Nitro-butanal and Carboxylic Acid Analogues | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-2 Inhibition | 0.74 | [4] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative | COX-2 Inhibition | 0.69 | [4] | |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative | COX-2 Inhibition | 0.18 | [4] | |

| Flurbiprofen Derivative | Flurbiprofen nitroxybutyl ester | NF-κB Activity Inhibition | 100 | [5] |

| Table 2: Anti-inflammatory Activity of Nitrophenylacetic Acid Derivatives |

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Nitro Derivatives | Halogenated nitro compound | Staphylococcus aureus | 15.6 - 62.5 | |

| Benzothiazole Derivatives | Nitrated benzothiazole | Pseudomonas aeruginosa | Similar to procaine penicillin | |

| Nitrotriazole Derivatives | 3-nitro-1,2,4-triazole derivative | Mycobacterium tuberculosis | 3.0 | |

| Table 3: Antimicrobial Activity of Nitrophenylacetic Acid Derivatives |

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol describes a common method for screening compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (Nitrophenylacetic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent System

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (Nitrophenylacetic acid derivatives)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Western Blot Analysis of NF-κB Activation

This protocol describes the detection of NF-κB activation by monitoring the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα via Western blotting.

Materials:

-

Cell line capable of NF-κB activation (e.g., RAW 264.7 macrophages)

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or stimulus (e.g., LPS) for the desired time points. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

Proposed Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of certain nitrophenylacetic acid derivatives are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Nitro-derivatives of some anti-inflammatory drugs have been shown to inhibit NF-κB activation.[5]

Proposed inhibition of the NF-κB signaling pathway by nitrophenylacetic acid derivatives.

Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for the investigation of the biological activities of newly synthesized nitrophenylacetic acid derivatives.

General experimental workflow for the investigation of nitrophenylacetic acid derivatives.

Conclusion

Nitrophenylacetic acids and their derivatives are a versatile class of compounds with significant potential for the development of new therapeutic agents. The evidence for their antitumor, anti-inflammatory, and antimicrobial activities, particularly for the derivatives, is compelling. This guide provides a foundational resource for researchers to further explore the therapeutic applications of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships to design more potent and selective derivatives, and conducting in vivo studies to validate their therapeutic efficacy and safety. The continued investigation of nitrophenylacetic acids holds promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 3. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Solubility of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. A fundamental physicochemical property governing its behavior in both chemical and biological systems is its solubility. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Nitro-4-(trifluoromethyl)phenylacetic acid in various organic solvents, a critical parameter for its synthesis, purification, formulation, and preclinical evaluation. While specific quantitative solubility data for this compound is not widely published, this document equips researchers with the necessary protocols to generate this vital information.

The Critical Role of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For 2-Nitro-4-(trifluoromethyl)phenylacetic acid, solubility data is crucial for:

-

Process Chemistry: The selection of appropriate solvents is paramount for optimizing reaction conditions, maximizing yield, and facilitating purification through crystallization.

-

Formulation Science: Developing a viable dosage form, whether for oral, parenteral, or topical administration, is contingent on understanding the API's solubility in a range of pharmaceutically acceptable excipients and solvents.

-

Pharmacokinetics and Bioavailability: The dissolution rate of a compound, which is directly influenced by its solubility, is often the rate-limiting step for absorption in the gastrointestinal tract. Poor aqueous solubility can lead to low and variable bioavailability.

-

In Vitro and In Vivo Screening: The preparation of stock solutions for biological assays requires solvents in which the compound is sufficiently soluble and stable.

Quantitative Solubility Data

At present, there is a lack of publicly available, quantitative data on the solubility of 2-Nitro-4-(trifluoromethyl)phenylacetic acid in common organic solvents. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their experimentally determined values.

Table 1: Solubility of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid in Various Organic Solvents

| Organic Solvent | Temperature (°C/K) | Molar Solubility (mol/L) | Gravimetric Solubility (g/L) | Experimental Method |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Detailed Experimental Protocols for Solubility Measurement

The determination of solubility can be approached through several well-established methods. The choice of method depends on factors such as the required accuracy, sample availability, and throughput.

Shake-Flask Method (Static Equilibrium)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and reliability.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then quantified.

Methodology:

-

Sample Preparation: Add an excess amount of crystalline 2-Nitro-4-(trifluoromethyl)phenylacetic acid to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium with a saturated solution has been achieved.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or orbital incubator set at the desired temperature. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent any subsequent precipitation due to temperature changes, this step should be performed at the equilibration temperature. The supernatant should be immediately filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: The concentration of 2-Nitro-4-(trifluoromethyl)phenylacetic acid in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the analytical process.

Dynamic (Laser Monitoring) Method

The dynamic method offers a more rapid determination of solubility as a function of temperature.

Principle: A suspension of a known composition (solute and solvent) is heated at a controlled rate. The temperature at which the last solid particle dissolves, resulting in a clear solution, is recorded.

Methodology:

-

Sample Preparation: A precise amount of 2-Nitro-4-(trifluoromethyl)phenylacetic acid is weighed into a jacketed glass vessel, and a known volume of the solvent is added.

-

Heating and Monitoring: The suspension is stirred continuously while the temperature is gradually increased at a constant rate (e.g., 0.1-1.0 °C/min) using a circulating bath. A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

-

Endpoint Detection: As the solid dissolves, the light transmission increases. The temperature at which the light transmission plateaus at its maximum value corresponds to the complete dissolution of the solid. This temperature is the saturation temperature for the prepared concentration.

-

Data Compilation: By repeating this measurement for several different concentrations, a solubility curve (solubility versus temperature) can be constructed.

Visualized Experimental and Logical Workflows

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical flow of solubility determination.

Caption: Shake-flask solubility determination workflow.

Caption: Impact of solubility on bioavailability.

Spectroscopic Characterization of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide

Introduction: This technical guide provides a detailed overview of the spectroscopic data for 2-Nitro-4-(trifluoromethyl)phenylacetic acid (CAS No. 1735-91-7). The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. Please note that while extensive searches have been conducted, a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited. Therefore, the data presented herein is a combination of reported physical properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and structurally similar compounds. This guide also includes detailed, generalized experimental protocols for acquiring such data.

Compound Information

| Parameter | Value |

| IUPAC Name | 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid |

| CAS Number | 1735-91-7[1] |

| Molecular Formula | C₉H₆F₃NO₄[1] |

| Molecular Weight | 249.15 g/mol |

| Physical Form | Solid |

| Melting Point | 144-146 °C |

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the phenylacetic acid scaffold. Carboxylic acid protons typically appear as a broad singlet at a high chemical shift (10-12 ppm).[2][3] The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~8.2 | Doublet | 1H | Aromatic H (H-3) |

| ~7.8 | Doublet | 1H | Aromatic H (H-5) |

| ~7.6 | Singlet | 1H | Aromatic H (H-6) |

| ~4.0 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~148 | C-NO₂ |

| ~135-140 | Aromatic Quaternary C |

| ~120-135 | Aromatic CH |

| ~123 (quartet) | -CF₃ |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.[3][4] The nitro and trifluoromethyl groups also have characteristic strong absorptions.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1530, ~1350 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |

| ~1320 | Strong | C-F stretch (Trifluoromethyl) |

| ~1100-1200 | Strong | C-F stretch (Trifluoromethyl) |

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak, along with characteristic fragments resulting from the loss of the carboxylic acid group and other substituents.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 249.02 | [M]⁺, Molecular Ion |

| 204.03 | [M-COOH]⁺, Loss of carboxylic acid group |

| 203.02 | [M-NO₂]⁺, Loss of nitro group |

| 180.03 | [M-CF₃]⁺, Loss of trifluoromethyl group (less likely as initial fragmentation) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid aromatic carboxylic acid like 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[5][6][7]

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[6]

-

Acquire a background spectrum of the clean, empty crystal.[5]

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[5][6]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[6]

-

-

Data Acquisition:

-

The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

A typical resolution is 4 cm⁻¹, and 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

ATR correction may be applied to the data.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of carboxylic acids.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrument Setup:

-

The analysis can be performed on various types of mass spectrometers, such as a Time-of-Flight (TOF) or Quadrupole instrument.

-

The instrument is calibrated using a known reference compound to ensure high mass accuracy.[8]

-

The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) are optimized for the analyte.

-

-

Data Acquisition:

-

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

-

Data can be acquired in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often very effective.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a product ion spectrum.

-

-

Data Processing:

-

The acquired data is processed to identify the molecular ion and major fragment ions.

-

High-resolution mass spectrometry can be used to determine the elemental composition of the ions based on their exact mass.[9]

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. rsc.org [rsc.org]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

The Impact of Electron-Withdrawing Substituents on Phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound influence of electron-withdrawing groups on the physicochemical and biological properties of phenylacetic acid derivatives. A comprehensive understanding of these effects is paramount in the fields of medicinal chemistry and drug development, where the modulation of a molecule's acidity (pKa) can significantly impact its absorption, distribution, metabolism, excretion, and target engagement. This document provides a detailed overview of the underlying principles, quantitative data, experimental methodologies, and biological implications associated with the introduction of electron-withdrawing substituents to the phenylacetic acid scaffold.

Core Principles: Electron-Withdrawing Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups appended to the phenyl ring of phenylacetic acid enhance its acidity by stabilizing the negative charge of the carboxylate anion through inductive and/or resonance effects. This stabilization delocalizes the negative charge, making the corresponding proton more readily donated, which results in a lower pKa value and a stronger acid.

The position of the substituent on the phenyl ring (ortho, meta, or para) is critical in determining the magnitude of its effect. While inductive effects are distance-dependent, resonance effects are primarily observed for substituents at the ortho and para positions, where they can directly interact with the aromatic π-system and delocalize the negative charge onto the substituent.

A fundamental tool for quantifying these electronic effects is the Hammett equation:

log(K/K₀) = ρσ

where K is the acid dissociation constant of the substituted acid, K₀ is that of the unsubstituted acid, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. A positive ρ value, as is the case for the dissociation of carboxylic acids, indicates that electron-withdrawing groups (with positive σ values) increase the acidity.

Quantitative Data: pKa Values of Substituted Phenylacetic Acids

The following table summarizes the pKa values of various phenylacetic acid derivatives featuring electron-withdrawing substituents at different positions on the phenyl ring. These values provide a quantitative measure of the impact of these substituents on the acidity of the parent compound, phenylacetic acid, which has a pKa of approximately 4.31.[1]

| Substituent | Position | pKa |

| -H | - | 4.31 |

| p-NO₂ | para | 3.87 |

| m-NO₂ | meta | 3.96 |

| o-NO₂ | ortho | 4.00 |

| p-Cl | para | 4.13 |

| m-Cl | meta | 4.14 |

| o-Cl | ortho | 4.08 |

| p-Br | para | 4.12 |

| m-Br | meta | 4.14 |

| o-Br | ortho | 4.06 |

| p-CN | para | 4.04 |

| m-CN | meta | 4.05 |

Note: The pKa values are approximate and can vary slightly depending on the experimental conditions (e.g., temperature, solvent).

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. The two most common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the acid has been neutralized.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the phenylacetic acid derivative (e.g., 0.01 M) in a suitable solvent (typically a mixture of water and a co-solvent like methanol or ethanol for less soluble compounds).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Prepare buffer solutions of known pH for calibration of the pH meter.

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the volume of titrant added after each increment.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest slope on the titration curve.

-

The pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added) is equal to the pKa of the acid.

-

Alternatively, the pKa can be calculated from the first or second derivative of the titration curve.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and at lower concentrations than potentiometric titration. It relies on the principle that the acidic and basic forms of a compound often have different UV-Vis absorption spectra.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the phenylacetic acid derivative in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the stock solution of the analyte.

-

Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength at which the difference in absorbance between the fully protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength as a function of pH.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can be calculated using the following equation: pKa = pH + log[(A - Aᵢ)/(Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₙ is the absorbance of the neutral species.

-

Visualizations: Logical Relationships and Experimental Workflows

Influence of Electron-Withdrawing Groups on Acidity

The following diagram illustrates the logical relationship between the presence of an electron-withdrawing group on the phenyl ring of a phenylacetic acid derivative and its increased acidity.

Caption: Relationship between electron-withdrawing groups and acidity.

Experimental Workflow for Potentiometric Titration

This diagram outlines the key steps involved in the determination of pKa using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Biological Implications and Signaling Pathways

The modification of phenylacetic acid derivatives with electron-withdrawing groups can significantly alter their biological activity. One notable example is in the context of diabetic complications, where these compounds have been investigated as inhibitors of the enzyme aldose reductase.

Aldose Reductase and the Polyol Pathway

In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the conversion of glucose to sorbitol, a reaction catalyzed by aldose reductase. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.

Phenylacetic acid derivatives with electron-withdrawing substituents have been shown to be effective inhibitors of aldose reductase. The acidic moiety of these compounds is thought to interact with the active site of the enzyme, while the substituted phenyl ring can engage in additional binding interactions, enhancing inhibitory potency. The increased acidity due to electron-withdrawing groups can lead to a stronger interaction with the enzyme's active site.

The following diagram illustrates the role of aldose reductase in the polyol pathway and its contribution to diabetic complications.

Caption: The polyol pathway and inhibition by phenylacetic acid derivatives.

Conclusion

The introduction of electron-withdrawing substituents onto the phenyl ring of phenylacetic acid is a powerful strategy for modulating its acidity and, consequently, its biological activity. This technical guide has provided a foundational understanding of the principles governing these effects, presented quantitative data on the pKa of representative derivatives, detailed the experimental protocols for their determination, and illustrated the logical and experimental workflows involved. The inhibition of aldose reductase serves as a key example of how these chemical modifications can be leveraged in drug discovery to address significant medical needs. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for the rational design of new therapeutic agents with optimized properties.

References

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-nitro-4-(trifluoromethyl)phenylacetic acid represent a class of compounds with significant potential in medicinal chemistry. The presence of a nitro group, a potent electron-withdrawing feature, and a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, on a phenylacetic acid scaffold creates a unique chemical entity with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and detailed experimental protocols related to these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Furthermore, it delves into the potential signaling pathways through which these compounds may exert their effects.

Synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid and Its Derivatives

The core structure, 2-nitro-4-(trifluoromethyl)phenylacetic acid, can be synthesized through a multi-step process starting from a substituted halogenobenzene. A general synthetic route is outlined below.

General Synthetic Pathway

A common approach involves the nitration of a 4-substituted halogenobenzene, followed by a substitution reaction and subsequent hydrolysis to yield the desired phenylacetic acid derivative.[1]

Caption: General synthesis of 2-nitro-4-substituted phenylacetic acids.

Experimental Protocol: Synthesis of 2-Nitro-4-substituted Phenylacetic Acid[1]

-

Nitration: A 4-substituted halogenobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent to yield 2-halo-5-substituted nitrobenzene.

-

Substitution: The resulting nitrobenzene derivative undergoes a substitution reaction with an excess of a reagent like ethyl cyanoacetate under alkaline conditions.

-

Cyanation: The product from the previous step is then reacted with excess concentrated hydrochloric acid to form the 2-nitro-4-substituted benzyl cyanide.

-

Hydrolysis: Finally, the benzyl cyanide is hydrolyzed in a strong acidic or alkaline aqueous solution to produce the 2-nitro-4-substituted phenylacetic acid.

Biological Activities and Quantitative Data

Derivatives of 2-nitro-4-(trifluoromethyl)phenylacetic acid have shown promise in several therapeutic areas.

Anticancer Activity

Phenylacetamide derivatives, including those with nitro and trifluoromethyl substitutions, have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action is often linked to the induction of apoptosis.

Table 1: Anticancer Activity of Selected Nitro-Phenylacetamide Derivatives [2]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 2b (m-nitro derivative) | PC3 (Prostate Carcinoma) | 52 |

| 2c (p-nitro derivative) | PC3 (Prostate Carcinoma) | 80 |

| 2c (p-nitro derivative) | MCF-7 (Breast Cancer) | 100 |

Anti-inflammatory Activity

The anti-inflammatory potential of phenylacetic acid derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5][6] The trifluoromethyl group can enhance the selectivity for COX-2.[7]

Table 2: COX-2 Inhibitory Activity of a Trifluoromethyl-Indomethacin Analog [7]

| Compound | Target Enzyme | IC50 (nM) |

| CF3-Indomethacin | mCOX-2 | 267 |

| CF3-Indomethacin | oCOX-1 | > 100,000 |

Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties, which often involve reductive activation within the microbial cell. Esters and amides of related nitro-acrylic acids have shown activity against a range of bacteria and fungi.[8]

Table 3: Minimum Inhibitory Concentration (MIC) of a Related Nitro-compound

| Compound | Microorganism | MIC (µg/mL) |

| Nitrofurantoin | Escherichia coli | Highly sensitive (MICs often ≤ 32) |

| Nitrofurantoin | Staphylococcus aureus | Sensitive (MICs often ≤ 64) |

Experimental Protocols

MTS Assay for Anticancer Activity

The MTS assay is a colorimetric method to assess cell viability.

Caption: Workflow for the MTS cell viability assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

-

Incubation: Pre-incubate the enzyme with the test compound for a specified time.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the product formation (e.g., PGG2) using an appropriate method, such as an ELISA-based kit.

-

Analysis: Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

Observation: Determine the lowest concentration of the compound at which no visible growth occurs.

Potential Signaling Pathways

The biological effects of 2-nitro-4-(trifluoromethyl)phenylacetic acid derivatives are likely mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is critical for cell proliferation and survival. Its dysregulation is a hallmark of many cancers.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

Derivatives of 2-nitro-4-(trifluoromethyl)phenylacetic acid are a versatile class of compounds with demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic routes are accessible, and their biological activities can be quantified using established in vitro assays. Further research into their precise mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and MAPK/ERK, will be crucial for the development of novel therapeutics. This guide provides a foundational resource for researchers to explore and advance the potential of this promising chemical scaffold.

References

- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group and a trifluoromethyl moiety on a phenylacetic acid scaffold, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of 2-amino-4-(trifluoromethyl)phenylacetic acid from its corresponding nitro derivative, 2-nitro-4-(trifluoromethyl)phenylacetic acid, via catalytic hydrogenation. Two common and effective methods are presented: catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation using ammonium formate.

Data Presentation

A summary of the physicochemical properties of the starting material and the final product is provided below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Nitro-4-(trifluoromethyl)phenylacetic acid | 1735-91-7 | C₉H₆F₃NO₄ | 249.15 | 144-146 | Solid |

| 2-Amino-4-(trifluoromethyl)phenylacetic acid | N/A | C₉H₈F₃NO₂ | 219.16 | Not available | Not available |

Reaction Scheme

The overall chemical transformation is the reduction of the nitro group to an amino group.